REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[S:10](=[C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH2:14]1)(=[O:12])=[O:11].[CH2:22](OCC)C>>[CH3:9][C:4]1[CH:5]=[C:6]([C:16]2[CH:17]=[CH:18][C:13]([S:10]([CH3:22])(=[O:12])=[O:11])=[CH:14][CH:15]=2)[N:7]=[C:2]([NH2:1])[N:3]=1
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Name
|
( A )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
Name
|
4-sulfonyl-phenyl boronic acid
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=C1CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1)C1=CC=C(C=C1)S(=O)(=O)C)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |